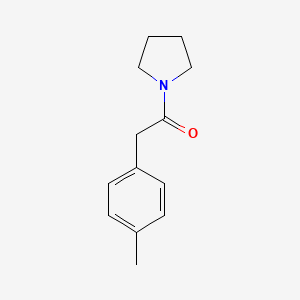![molecular formula C21H17ClN4O3 B6107301 2-(3-chlorophenoxy)-N'-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide](/img/structure/B6107301.png)
2-(3-chlorophenoxy)-N'-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide is an organic compound with a complex structure that includes chlorophenoxy, hydroxy, and phenyldiazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 3-chlorophenoxyacetohydrazide. The final step involves the condensation of 3-chlorophenoxyacetohydrazide with 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenyldiazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Studied for its potential anti-inflammatory and anticancer properties. It may inhibit specific enzymes or pathways involved in disease progression.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may result from disrupting bacterial cell membrane integrity or inhibiting essential bacterial enzymes. Its anticancer properties could be due to the inhibition of specific signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)acetohydrazide
- 4-((E)-{[2-(3-chlorophenoxy)propionyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
Uniqueness
2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyldiazenyl group, in particular, contributes to its chromophoric properties, making it useful in dye and pigment applications. Additionally, its potential therapeutic applications in medicine set it apart from simpler analogs.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-16-5-4-8-19(12-16)29-14-21(28)26-23-13-15-11-18(9-10-20(15)27)25-24-17-6-2-1-3-7-17/h1-13,27H,14H2,(H,26,28)/b23-13+,25-24? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXBQJIJHNVONP-HDHBNIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=N/NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6107222.png)
![2-[4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6107224.png)

![2-methoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6107240.png)
![2-[1-(2-fluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6107253.png)
![3-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6107259.png)
![2-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6107261.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6107263.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6107270.png)
![2-[1-[[1-(1-Benzofuran-2-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]propan-2-ol](/img/structure/B6107279.png)
![4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B6107284.png)
![N,N-diethyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6107291.png)
![8-bromo-2-methyl-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6107307.png)
![2-[1-(3,4-difluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107314.png)
